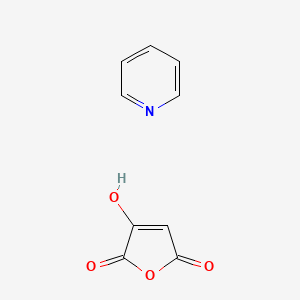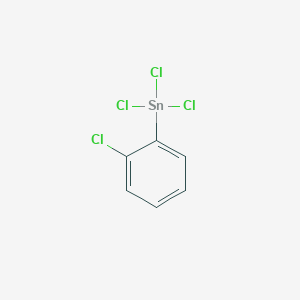
Trichloro(2-chlorophenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(2-chlorophenyl)stannane, also known as phenyl tin trichloride, is an organotin compound with the molecular formula C6H4Cl4Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group and three chlorine atoms. It is commonly used in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2-chlorophenyl)stannane can be synthesized through the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5MgBr+SnCl4→C6H5SnCl3+MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Trichloro(2-chlorophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of alkyl or aryl stannanes.
Oxidation Reactions: Formation of tin oxides.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Scientific Research Applications
Trichloro(2-chlorophenyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of trichloro(2-chlorophenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Phenyltrimethylstannane (C6H5Sn(CH3)3): Similar structure but with methyl groups instead of chlorine atoms.
Triphenyltin Chloride (C18H15ClSn): Contains three phenyl groups attached to the tin atom.
Dichlorodiphenylstannane (C12H10Cl2Sn): Contains two phenyl groups and two chlorine atoms attached to the tin atom.
Uniqueness: Trichloro(2-chlorophenyl)stannane is unique due to its specific arrangement of chlorine and phenyl groups around the tin atom, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective.
Properties
CAS No. |
51590-17-1 |
|---|---|
Molecular Formula |
C6H4Cl4Sn |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
trichloro-(2-chlorophenyl)stannane |
InChI |
InChI=1S/C6H4Cl.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-4H;3*1H;/q;;;;+3/p-3 |
InChI Key |
PJXGSWRHLUMFSW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



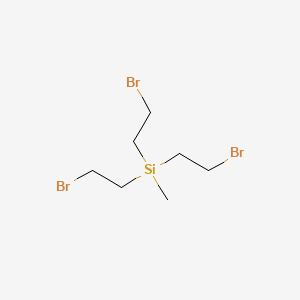
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
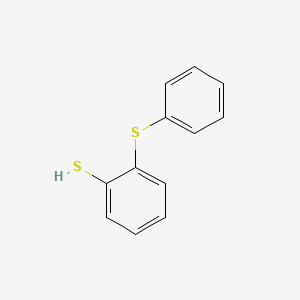
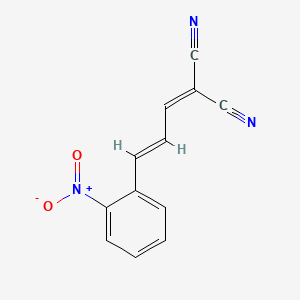
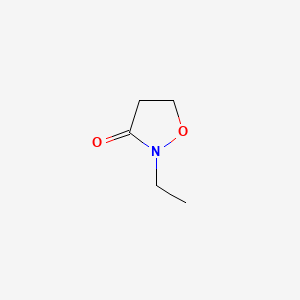
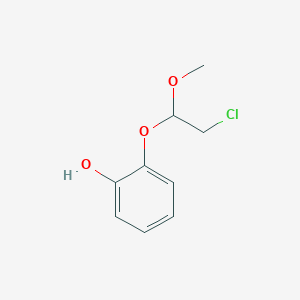
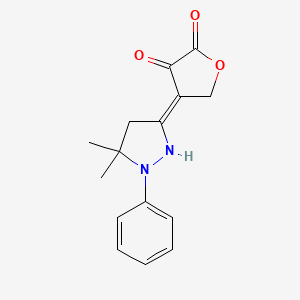
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
